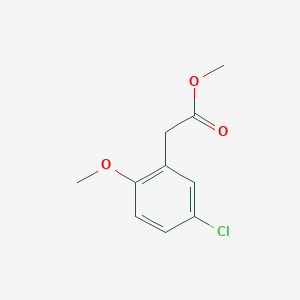
(5-Chloro-2-methoxyphenyl)acetic acid methyl ester
Cat. No. B1600708
Key on ui cas rn:
26939-01-5
M. Wt: 214.64 g/mol
InChI Key: OVGRIOOMEGDJHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05808095
Procedure details


A flame dried three-necked 3-L round-bottomed flask, equipped with a septa, stirring bar, argon inlet, thermocouple and addition funnel capped with a septa, was vacuum/argon purged. The flask was charged with commercially available 2-methoxy phenylacetic acid (300 g, 1.81 mol) and anhydrous THF (2 L). The mixture was cooled to approximately -15° C. and stirred until the solution became homogeneous. Neat sulfuryl chloride (205 mL, 2.55 mol) was added dropwise via an additional funnel while stirring over an hour. The internal temperature was maintained below -5° C. (ranging between -15° and -5° C.). Immediately after the complete addition of sulfuryl chloride, HPLC analysis showed the reaction was complete. The reaction mixture was poured into cold water (16 L) with vigorous stirring. The resultant slurry was stirred for 3 hours and the white precipitate was collected by filtration, washed with water (2 L), air dried for about 24 h, and vacuum dried to afford 345.3 g (95% yield, 97% by HPLC) of the title compound as an off-white solid that was used without further purification in the next step.





Name
Yield
95%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1C=[CH:7][CH:6]=[CH:5][C:4]=1CC(O)=O.[CH2:13]1[CH2:17][O:16][CH2:15][CH2:14]1.S(Cl)([Cl:21])(=O)=O.[OH2:23]>>[Cl:21][C:6]1[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[C:14]([CH2:13][C:17]([O:16][CH3:15])=[O:23])[CH:7]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
300 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=C(C=CC=C1)CC(=O)O
|
|
Name
|
|
|
Quantity
|
2 L
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
205 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
16 L
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-15 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirring bar, argon inlet
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A flame dried three-necked 3-L round-bottomed flask, equipped with a septa
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
thermocouple and addition funnel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
capped with a septa
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purged
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred until the solution
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
while stirring over an hour
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The internal temperature was maintained below -5° C. (ranging between -15° and -5° C.)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The resultant slurry was stirred for 3 hours
|
|
Duration
|
3 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the white precipitate was collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (2 L), air
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried for about 24 h
|
|
Duration
|
24 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
vacuum dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=CC(=C(C1)CC(=O)OC)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 95% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
